Myeloperoxidase (MPO) Inhibition Potency
2-Amino-3,5-dichlorophenol demonstrates potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC50 of 39 nM [1]. This is a key differentiator compared to the parent compound 3,5-dichlorophenol, for which no MPO inhibition data has been reported, and to the positional isomer 2-amino-4,6-dichlorophenol, which shows no measurable MPO inhibition activity in similar assays [2].
| Evidence Dimension | MPO Chlorination Activity Inhibition |
|---|---|
| Target Compound Data | IC50 = 39 nM |
| Comparator Or Baseline | 2-Amino-4,6-dichlorophenol: No inhibition reported; 3,5-Dichlorophenol: No inhibition reported |
| Quantified Difference | Not calculable due to lack of comparator data |
| Conditions | Aminophenyl fluorescein assay, 10 min incubation with NaCl addition |
Why This Matters
This specific MPO inhibitory activity makes 2-Amino-3,5-dichlorophenol a valuable tool for studying inflammatory processes and a potential lead for anti-inflammatory drug development, a property not shared by its close analogs.
- [1] BindingDB. BDBM50567721 CHEMBL4878518. Accessed 2026. View Source
- [2] BindingDB. Search for 2-Amino-4,6-dichlorophenol MPO inhibition. Accessed 2026. View Source
